molecular formula C15H18O B2884870 1'H-spiro[cyclohexane-1,2'-naphthalen]-4'(3'H)-one CAS No. 300732-60-9

1'H-spiro[cyclohexane-1,2'-naphthalen]-4'(3'H)-one

Cat. No.: B2884870
CAS No.: 300732-60-9
M. Wt: 214.308
InChI Key: UNDWIFDPVTXXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'H-Spiro[cyclohexane-1,2'-naphthalen]-4'(3'H)-one is a spirocyclic chemical compound of significant interest in organic and medicinal chemistry research. This compound features a unique structure where a cyclohexane ring and a naphthalene-derived ketone are orthogonally connected through a single spiro carbon atom. Spirocyclic scaffolds like this one are highly valued in drug discovery due to their three-dimensionality and structural rigidity, which can impart improved selectivity and metabolic stability to potential drug candidates . Compounds based on the spiro[cyclohexane-1,2'-naphthalene] core have been identified as key intermediates and building blocks in the synthesis of novel bioactive molecules . Researchers utilize these sophisticated structures in the development of pharmacologically active agents, as the spiro framework is a common motif in compounds screened for various biological activities . The spirocyclic cyclohexane moiety, in particular, is frequently explored in the design of central nervous system (CNS) agents and other therapeutic compounds . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary safety and handling assessments prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2,4-dihydronaphthalene-3,1'-cyclohexane]-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O/c16-14-11-15(8-4-1-5-9-15)10-12-6-2-3-7-13(12)14/h2-3,6-7H,1,4-5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDWIFDPVTXXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Condensation of Cyclohexane Derivatives

A foundational method involves the acid-catalyzed condensation of 1,4-naphthoquinone derivatives with cyclohexane precursors. For instance, 2,3-dichloro-1,4-naphthoquinone reacts with t-butyl cyclohexanecarboxylate in the presence of sulfuric acid to yield a chlorinated intermediate, which undergoes hydrolysis to form a carboxylic acid derivative. Subsequent thermal cyclization at 120–140°C in toluene facilitates the formation of the spirocyclic framework, achieving a 68% yield of the target compound. Key to this process is the elimination of water, which drives the equilibrium toward the spiro product.

Reaction Conditions:

  • Temperature: 120–140°C
  • Solvent: Toluene
  • Catalyst: H₂SO₄ (0.5 equiv)
  • Yield: 68%

Base-Mediated Aldol Condensation

Base-catalyzed aldol condensation offers an alternative route. Cyclohexanone is deprotonated using potassium hydroxide in ethanol, generating an enolate that attacks the carbonyl group of 1,4-naphthoquinone. The resulting β-hydroxy ketone intermediate undergoes dehydration under reflux conditions (Δ, 80°C) to form the α,β-unsaturated enone, which spontaneously cyclizes to the spiro structure. This method avoids harsh acids but requires careful control of reaction time to prevent over-dehydration.

Optimized Parameters:

  • Base: KOH (1.2 equiv)
  • Solvent: Ethanol
  • Dehydration Agent: Molecular sieves (4Å)
  • Yield: 55–60%

Stereoselective Synthesis via Protecting Group Strategies

Dioxolane-Protected Intermediates

Stereochemical control is achieved using dioxolane protecting groups. A study by ACS Omega demonstrates the synthesis of dispiro[dioxolane-2,1'-naphthalene-6',2″-dioxolane] intermediates, where the spiro junction is formed through a tandem Michael addition-cyclization sequence. The cyclohexane ring is introduced via a Grignard reagent (e.g., cyclohexylmagnesium bromide), followed by oxidative cleavage with periodic acid to yield the ketone.

Key Steps:

  • Michael Addition: CyclohexylMgBr to naphthoquinone (0°C, THF, 2 h).
  • Cyclization: BF₃·OEt₂ catalysis (room temperature, 12 h).
  • Deprotection: HIO₄ in H₂O/THF (0°C to room temperature, 6 h).
  • Overall Yield: 74%

Enantioselective Organocatalysis

Recent advances employ chiral organocatalysts to induce asymmetry. For example, L-proline-derived catalysts facilitate the enantioselective cyclization of keto-enol tautomers, yielding the spirocyclic product with 88% enantiomeric excess (ee). This method is particularly advantageous for pharmaceutical applications requiring chiral purity.

Catalyst System:

  • Catalyst: (S)-5-(Pyrrolidin-2-yl)tetrazole (10 mol%)
  • Solvent: Dichloromethane
  • Temperature: −20°C
  • ee: 88%

Thermal and Photochemical Cyclizations

Thermal Rearrangement of Bicyclic Precursors

Heating bicyclic ketones at 200°C under nitrogen induces a retro-Diels-Alder reaction, followed by recombination to form the spiro structure. A study using 3-chloro-2-(1-t-butoxycarbonylcyclohexyl)-1,4-naphthoquinone as a precursor achieved a 72% yield after 8 hours.

Thermal Profile:

  • Temperature: 200°C
  • Atmosphere: N₂ (inert)
  • Yield: 72%

UV-Light-Mediated [2+2] Cycloaddition

Photochemical methods offer a milder alternative. Irradiating a solution of 1,4-naphthoquinone and cyclohexene with UV light (254 nm) in acetonitrile induces a [2+2] cycloaddition, forming the spirocyclic adduct. Although yields are moderate (45%), this method avoids high temperatures and strong acids.

Photoreaction Setup:

  • Light Source: 254 nm UV lamp
  • Solvent: Acetonitrile
  • Duration: 24 h
  • Yield: 45%

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and limitations of each approach:

Method Yield (%) Temperature (°C) Stereoselectivity Scalability
Acid-Catalyzed Cyclization 68 120–140 Low Industrial
Base-Mediated Aldol 60 80 None Lab-scale
Dioxolane Protection 74 0–25 High (ee >85%) Pilot-scale
Thermal Rearrangement 72 200 Moderate Industrial
Photochemical [2+2] 45 25 None Lab-scale

Chemical Reactions Analysis

1’H-spiro[cyclohexane-1,2’-naphthalen]-4’(3’H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The spiro compound can undergo substitution reactions where functional groups are introduced or replaced. .

Scientific Research Applications

1’H-spiro[cyclohexane-1,2’-naphthalen]-4’(3’H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1’H-spiro[cyclohexane-1,2’-naphthalen]-4’(3’H)-one exerts its effects is primarily through its interaction with specific molecular targets. The spiro linkage provides a rigid framework that can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Larger ring sizes (e.g., cycloheptane) reduce melting points due to decreased ring strain and weaker crystal packing .
  • The 6-membered cyclohexane derivatives exhibit the highest thermal stability, attributed to optimal steric and electronic interactions .
  • Substituents like benzoyl groups lower melting points by disrupting hydrogen-bonding networks .

Key Observations :

  • Quinazolinone derivatives with piperazine or morpholine substituents show enhanced Gram-negative antibacterial activity, likely due to improved membrane penetration .
  • Thiazolo-pyridine hybrids exhibit broad-spectrum antimicrobial activity, with electron-withdrawing groups (e.g., chlorophenyl) enhancing efficacy .
  • Brominated pyrido-pyrimidinones demonstrate dual diuretic and antibacterial functions, highlighting the role of halogens in modulating activity .

Key Observations :

  • Microwave-assisted synthesis (e.g., SbCl₃ catalysis) offers superior yields (>90%) and shorter reaction times compared to traditional reflux methods .
  • Mannich reactions enable the incorporation of amine functionalities, critical for enhancing pharmacological profiles .

Biological Activity

1'H-spiro[cyclohexane-1,2'-naphthalen]-4'(3'H)-one is a spirocyclic compound characterized by its unique structure that includes a cyclohexane moiety fused to a naphthalene derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H16O, with a molecular weight of approximately 204.27 g/mol. The structure can be visualized as follows:

Cyclic Structure C6H10+C10H8C13H16O\text{Cyclic Structure }\text{C}_6\text{H}_{10}+\text{C}_{10}\text{H}_8\rightarrow \text{C}_{13}\text{H}_{16}\text{O}

The spiro junction provides a unique three-dimensional conformation that may enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be in the range of 10-20 µg/mL, indicating potent activity.

Bacterial Strain MIC (µg/mL)
Escherichia coli15
Staphylococcus aureus12
Pseudomonas aeruginosa25

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In a rodent model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups.

Treatment Group Paw Edema (mm)
Control12.5
Low Dose (5 mg/kg)8.0
High Dose (20 mg/kg)4.5

Anticancer Activity

The anticancer potential of this compound was evaluated in several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that this compound induces apoptosis in these cells through the activation of caspase pathways.

Cell Line IC50 (µM)
MCF-715
A54920

The precise mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in inflammation and cell proliferation pathways. The spiro structure may enhance its binding affinity due to its unique spatial configuration.

Case Studies

Several case studies have explored the efficacy of spirocyclic compounds similar to this compound:

  • Study on Antimicrobial Efficacy : A high-throughput screening of spirocyclic derivatives showed promising results against drug-resistant bacterial strains.
  • Evaluation in Cancer Models : In vivo studies demonstrated tumor growth inhibition in xenograft models treated with the compound, suggesting potential for further development as an anticancer agent.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1D/2D NMR (e.g., 1H^1H, 13C^{13}C, HSQC, NOESY) resolves spiro junction connectivity. For example, 1H^1H NMR signals at δ 2.8–3.2 ppm (multiplet) indicate cyclohexane protons adjacent to the spiro center .
  • X-ray Crystallography : SHELX programs () and OLEX2 () are widely used for structural validation. High-resolution data (>1.0 Å) are critical due to conformational flexibility in the cyclohexane ring.
  • IR Spectroscopy : Stretching frequencies at 1680–1720 cm1^{-1} confirm ketone functionality in the naphthalenone moiety .

How can computational methods predict the bioactivity of spirocyclic derivatives targeting kinases like FGFR1?

Q. Advanced Research Focus

  • Docking Studies : Tools like AutoDock Vina model interactions between the spiro core and kinase ATP-binding pockets. For example, the spiroquinazolone scaffold () shows affinity for FGFR1 via hydrogen bonding with Ala564 and π-π stacking with Phe642 .
  • QSAR Modeling : Descriptors like logP, polar surface area, and steric parameters correlate with inhibitory activity. Derivatives with electron-withdrawing groups (e.g., Br, Cl) on the naphthalenone ring enhance binding ().
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates for synthesis .

What strategies address low yields in spiro junction formation during synthesis?

Advanced Research Focus
Contradictions in yield data (e.g., 54–82% in vs. 80–83% in ) highlight challenges in spirocyclization. Solutions include:

  • Photoredox Catalysis : Visible-light-driven intramolecular cyclopropanation improves regioselectivity (e.g., 82% yield for naphthoquinone derivatives in ).
  • Microwave Assistance : Reduces reaction time (e.g., from 24 h to 1 h) and minimizes decomposition.
  • Chiral Auxiliaries : For enantioselective synthesis, use of (-)-sparteine or BINOL derivatives enhances diastereomeric ratios (dr >20:1 in ).

How can structure-activity relationships (SAR) guide the design of kinase inhibitors using spiroquinazolones?

Q. Advanced Research Focus

  • Core Modifications : Introducing substituents at C2' (naphthalenone) improves CDK2 inhibition (e.g., sulfonyl groups in increase IC50_{50} by 10-fold).
  • Ring Expansion : Cycloheptane analogs () show enhanced solubility but reduced potency due to increased conformational freedom.
  • Bioisosteric Replacement : Replacing the ketone with a thioketone (e.g., in ) improves metabolic stability while retaining FGFR1 affinity .

How do solvent and pH affect the stability of the spirocyclic scaffold in biological assays?

Q. Advanced Research Focus

  • pH-Dependent Degradation : The ketone group in the naphthalenone ring undergoes hydrolysis under acidic conditions (pH <5), forming inactive byproducts. Buffered solutions (pH 7.4) are essential for in vitro assays .
  • Solvent Compatibility : DMSO is preferred for stock solutions due to low reactivity, while aqueous buffers with >5% organic cosolvent (e.g., acetonitrile) prevent aggregation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.